

comparing the efficacy of different plasticizers for enteric coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethyl Citrate

Cat. No.: B1682540

[Get Quote](#)

A Comparative Guide to Plasticizer Efficacy in Enteric Coatings

The selection of an appropriate plasticizer is a critical determinant in the performance of enteric-coated pharmaceutical dosage forms. Plasticizers are incorporated into coating formulations to enhance the flexibility and film-forming properties of the polymer.^{[1][2]} However, their influence extends beyond mechanical characteristics, significantly impacting drug release profiles and the overall protective function of the enteric coat. This guide provides a comparative analysis of commonly used plasticizers, supported by experimental data, to aid researchers and formulation scientists in making informed decisions.

Impact of Plasticizers on Drug Release and Film Properties

The choice of plasticizer can dictate the integrity of the enteric coating in acidic media and the subsequent release of the active pharmaceutical ingredient (API) in the neutral pH of the intestines. A key differentiator among plasticizers is their hydrophilicity.

Water-Soluble Plasticizers: Plasticizers such as Polyethylene Glycols (PEGs) are water-soluble and can act as pore-formers within the enteric film.^[1] This can lead to a higher uptake of acidic fluid, potentially compromising the gastro-protective function of the coating.^[1] Studies have shown that formulations with PEG 400 and PEG 6000 exhibited greater acid uptake compared to those with hydrophobic plasticizers.^[1] While all tested formulations in one study showed no

drug release in the acidic phase, the nature of the plasticizer influenced the release kinetics at intestinal pH.[1]

Hydrophobic Plasticizers: In contrast, hydrophobic plasticizers like **Triethyl Citrate** (TEC), Dibutyl Sebacate (DBS), Diethyl Phthalate (DEP), and Triacetin generally create less permeable films, offering robust protection in the stomach.[1] Among these, TEC has been frequently cited as providing optimal performance, particularly with acrylate-based polymers like Eudragit® L 100-55.[1] For instance, in a comparative study, TEC proved to be a more effective plasticizer for Eudragit® L-100 than DBS, resulting in minimal drug leakage in the acid phase.[3] Conversely, both TEC and DBS performed well with the Eudragit® S-100 polymer.[3]

The concentration of the plasticizer is another crucial factor. An increase in plasticizer concentration generally leads to a decrease in the film's tensile strength and an increase in its elongation at break, making it more flexible.[4][5]

Quantitative Comparison of Plasticizer Performance

To facilitate a direct comparison, the following table summarizes key performance data for various plasticizers from different studies.

Plasticizer	Polymer	Key Findings	Drug Release in Acid (0.1N HCl)	Drug Release in Buffer (pH 6.8)	Reference
Triethyl Citrate (TEC)	Eudragit® L-100	Optimal results among tested plasticizers. [1] More effective than DBS for this polymer.[3]	Minimal leakage.[3]	Efficient release.	[1][3]
Dibutyl Sebacate (DBS)	Eudragit® L-100	Significant drug leakage in the acid phase.[3]	Over 20% drug leakage. [3]	-	[3]
Polyethylene Glycol (PEG) 400	Eudragit® L 100-55	Acted as a pore former, leading to higher acid uptake.[1]	0% release after 2 hours. [1]	Slower drug release.[1]	[1]
Polyethylene Glycol (PEG) 6000	Eudragit® L 100-55	Acted as a pore former, leading to higher acid uptake.[1]	0% release after 2 hours. [1]	Slower drug release.[1]	[1]
Diethyl Phthalate (DEP)	Eudragit® L 100-55	Did not exhibit pore formation.[1]	0% release after 2 hours. [1]	-	[1]
Triacetin	Eudragit® L 100-55	Did not exhibit pore formation.[1]	0% release after 2 hours. [1]	-	[1]

Propylene Glycol (PG)	Eudragit L	Increased drug release in buffer with increasing concentration.	No significant effect.	Higher release compared to Span 80.
Span 80	Eudragit L	Decreased drug release in buffer with increasing concentration.	No significant effect.	Lower release compared to PG.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of plasticizer efficacy. Below are outlines of key experimental protocols.

Preparation of Enteric Coating Dispersion

A typical procedure for preparing an aqueous enteric coating dispersion is as follows:

- **Polymer Dispersion:** The enteric polymer (e.g., Eudragit® L 100-55) is added to demineralized water under continuous stirring.[\[1\]](#)
- **Neutralization:** The dispersion is then neutralized with a suitable agent, such as a 1 N NaOH solution, and stirred for approximately 15 minutes.[\[1\]](#)
- **Plasticizer Addition:** The selected plasticizer is added to the dispersion, followed by further stirring.[\[1\]](#)
- **Addition of Other Excipients:** Anti-tacking agents like talc and opacifiers such as titanium dioxide are suspended in the dispersion.[\[1\]](#)
- **Final Mixing and Sieving:** The mixture is stirred for an additional 40 minutes to ensure homogeneity and then passed through a #200 nylon mesh to remove any agglomerates.[\[1\]](#)

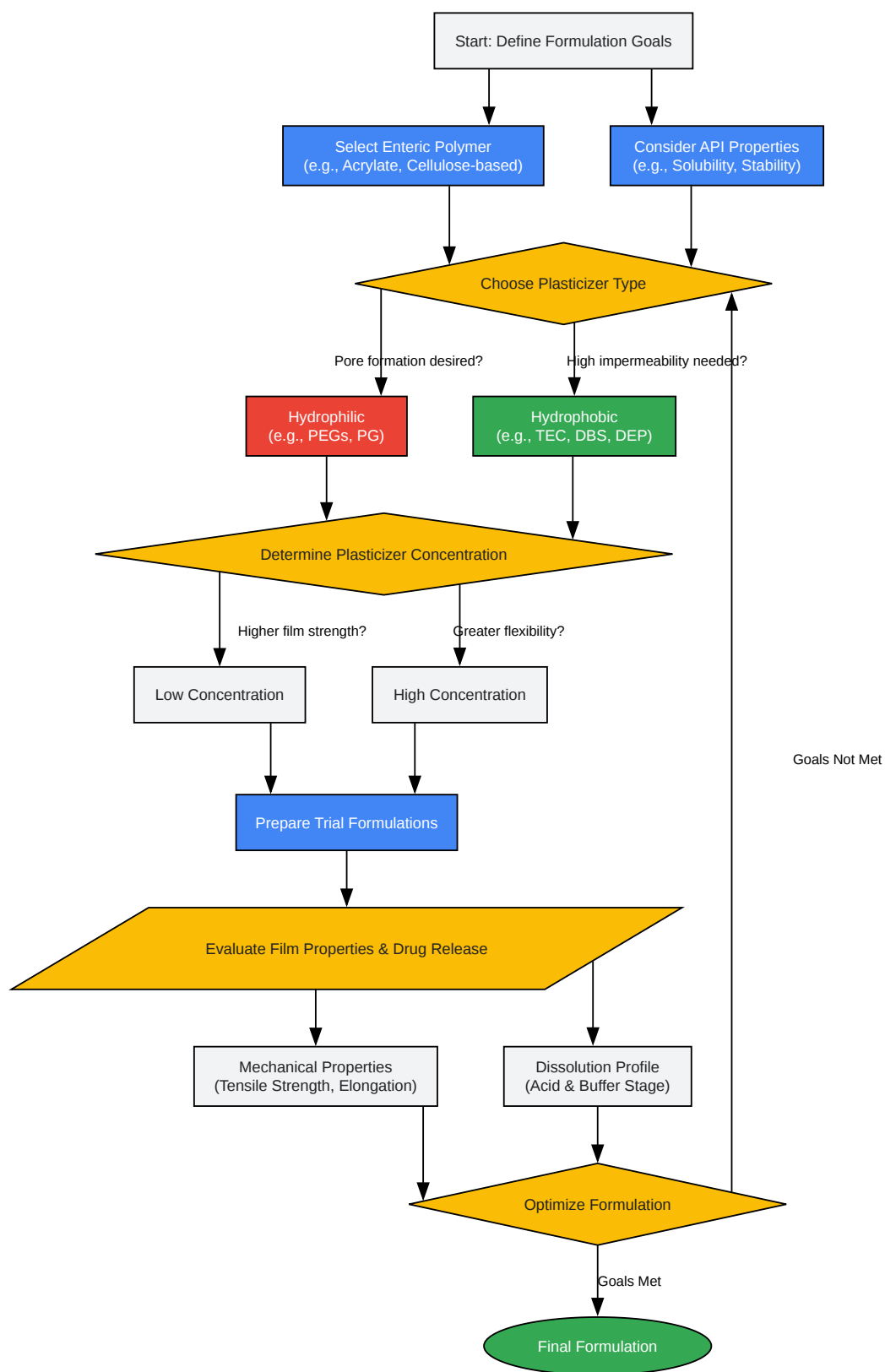
Dissolution Testing

Dissolution studies are critical for assessing the performance of the enteric coating and are typically conducted in two stages to simulate the gastrointestinal tract, in accordance with USP monographs for delayed-release dosage forms.^[1]

- **Acid Stage (Gastric Simulation):** The coated tablets or pellets are placed in a dissolution apparatus containing 0.1 N HCl (pH 1.2) for 2 hours. Samples are withdrawn at specified intervals to determine the extent of drug release in the acidic medium.^[1] All formulations should ideally exhibit minimal to no drug release in this stage.^[1]
- **Buffer Stage (Intestinal Simulation):** After the acid stage, the dissolution medium is changed to a phosphate buffer with a pH of 6.8. The test is continued, and samples are collected at various time points to determine the drug release profile in a simulated intestinal environment.

Logical Workflow for Plasticizer Selection

The selection of a plasticizer for an enteric coating formulation is a multi-faceted process that involves consideration of the polymer, the API, and the desired release profile. The following diagram illustrates a logical workflow for this selection process.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. freundglobal.com [freundglobal.com]
- 4. Variation of composition of an enteric formulation based on Kollicoat MAE 30 D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparing the efficacy of different plasticizers for enteric coatings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682540#comparing-the-efficacy-of-different-plasticizers-for-enteric-coatings>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com